molecular formula C20H27FN2O3 B7168201 1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one

1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one

Cat. No.: B7168201
M. Wt: 362.4 g/mol
InChI Key: MPYOFXLOAAJMEA-UHFFFAOYSA-N
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Description

1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate, which can be achieved through halogenation reactions.

    Morpholine Ring Formation: The next step involves the formation of the morpholine ring, which is typically achieved through cyclization reactions involving appropriate precursors.

    Piperidine Ring Formation: The piperidine ring is then synthesized, often through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the fluorophenyl, morpholine, and piperidine intermediates under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical industries.

Mechanism of Action

The mechanism of action of 1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[2-(3-Chlorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one
  • 1-[4-[2-(3-Bromophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one
  • 1-[4-[2-(3-Methylphenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one

Uniqueness

1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[2-(3-fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3/c1-14(2)19(24)22-8-6-15(7-9-22)20(25)23-10-11-26-18(13-23)16-4-3-5-17(21)12-16/h3-5,12,14-15,18H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYOFXLOAAJMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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